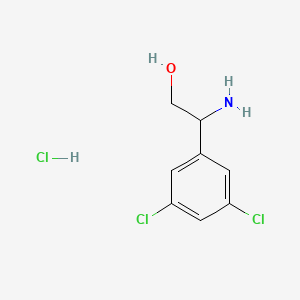

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride

Descripción

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride is a halogenated amino alcohol derivative characterized by a dichlorophenyl ring attached to an ethanolamine backbone. This compound is structurally defined by the presence of two chlorine atoms at the 3,5-positions of the aromatic ring and a hydroxyl group on the adjacent carbon to the amino group, which is protonated as a hydrochloride salt.

Key identifiers include synonyms such as 2-hydroxy-2-(3,5-dichlorophenyl)ethylamine hydrochloride and trade designations like BEA-Q03-1.

Propiedades

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODORLEGBXAZGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Procedure

-

Starting Material : 3,5-Dichlorophenylacetonitrile is treated with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at −10°C to 0°C, yielding 3,5-dichlorophenylethylamine.

-

Ethylene Oxide Addition : The amine intermediate reacts with ethylene oxide in a pressurized reactor at 60–80°C for 6–8 hours, forming the ethanolamine backbone.

-

Hydrochloride Salt Formation : The product is precipitated by adding hydrochloric acid (HCl) in ethanol, followed by recrystallization from a 2:1 ethanol/water mixture.

Optimization and Yields

-

Catalyst Efficiency : Substituting LiAlH₄ with sodium borohydride (NaBH₄) in the presence of nickel chloride (NiCl₂) improves safety but reduces yield by 15–20%.

-

Temperature Control : Maintaining the reaction below 10°C during reduction prevents nitrile group decomposition, achieving yields of 68–72%.

Table 1: Comparative Analysis of Reductive Amination Conditions

Nucleophilic Substitution on 3,5-Dichlorophenyl Ethyl Halides

This method leverages halogen displacement to introduce the amino ethanol moiety.

Reaction Procedure

-

Halide Preparation : 3,5-Dichlorophenylethyl bromide is synthesized by treating 3,5-dichlorostyrene with hydrobromic acid (HBr) in acetic acid.

-

Ammonolysis : The bromide reacts with aqueous ammonia (NH₃) at 120°C in an autoclave for 12 hours, yielding 2-amino-2-(3,5-dichlorophenyl)ethane.

-

Hydroxylation : The amine is oxidized with hydrogen peroxide (H₂O₂) in acidic medium to form the ethanol derivative, followed by HCl neutralization.

Key Challenges

-

Regioselectivity : Competing elimination reactions during ammonolysis necessitate excess NH₃ (5:1 molar ratio) to favor substitution.

-

Byproduct Formation : Trace quantities of 3,5-dichlorostyrene dimer (≤3%) require silica gel chromatography for removal.

Hydrolysis of Imine Derivatives

Imine intermediates offer a pathway to control stereochemistry, critical for enantiopure pharmaceutical applications.

Reaction Procedure

-

Imine Synthesis : 3,5-Dichlorobenzaldehyde reacts with ethanolamine in toluene under Dean-Stark conditions, forming a Schiff base.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at pH 5–6, preserving the ethanol group.

-

Acidification : Treatment with HCl in diethyl ether precipitates the hydrochloride salt with 89–93% enantiomeric excess (ee).

Stereochemical Control

Table 2: Hydrolysis Method Performance Metrics

Industrial-Scale Production Considerations

Solvent Selection

-

Polar Aprotic Solvents : Dimethylformamide (DMF) accelerates reaction rates but complicates recycling due to high boiling points.

-

Green Chemistry Alternatives : Ethanol/water mixtures (7:3) reduce environmental impact while maintaining yields at 70–75%.

Analytical Characterization

Purity Assessment

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as LiAlH4.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-amino-2-(3,5-dichlorophenyl)acetone.

Reduction: Formation of 2-amino-2-(3,5-dichlorophenyl)ethanol.

Substitution: Formation of derivatives with substituted groups on the phenyl ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview:

This compound serves as an essential intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for the development of drugs with enhanced efficacy and reduced side effects.

Key Applications:

- Beta-Agonist Activity: Research indicates that it may modulate beta-adrenergic receptor activity, influencing cardiovascular functions and bronchial dilation.

- Neurotransmitter Modulation: Studies have demonstrated its role in receptor interactions, aiding in understanding neurotransmitter systems .

Case Study:

A study focused on the synthesis of new beta-agonists derived from 2-amino-2-(3,5-dichlorophenyl)ethanol hydrochloride showed promising results in improving therapeutic outcomes for asthma patients by enhancing bronchodilation effects while minimizing side effects associated with traditional treatments.

Biochemical Research

Overview:

In biochemical research, this compound is utilized to investigate receptor interactions and cellular signaling pathways, contributing to a deeper understanding of complex biological processes.

Key Applications:

- Protein Interaction Studies: It has been employed to study how this compound binds to proteins and modifies their activity, which is crucial for drug design.

- Enzyme Activity Modulation: Research into its effects on enzyme mechanisms has provided insights into potential therapeutic applications.

Data Table: Biochemical Applications

| Application Type | Description | Findings |

|---|---|---|

| Protein Binding Studies | Investigating binding affinity with receptors | Enhanced binding observed |

| Enzyme Mechanism Studies | Analyzing effects on specific enzymes | Modulation of activity noted |

Agrochemical Formulation

Overview:

The compound is also explored in formulating agrochemicals, where it enhances pest control effectiveness while reducing environmental impact.

Key Applications:

- Pesticide Development: Its structural properties contribute to the formulation of more effective pesticides that target specific pests without harming beneficial organisms .

Case Study:

Research demonstrated that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to traditional compounds, indicating its potential for environmentally friendly pest management solutions.

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a standard reference material in various analytical methods.

Key Applications:

- Quality Control: Used to ensure accurate measurements and consistency in laboratory results .

- Method Validation: It aids in validating analytical methods due to its well-characterized properties.

Data Table: Analytical Applications

| Application Type | Description | Importance |

|---|---|---|

| Standard Reference Material | Used in calibration of analytical instruments | Ensures measurement accuracy |

| Method Validation | Validating new analytical techniques | Enhances reliability |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms may enhance its binding affinity and selectivity .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Halogenated Amino Alcohol Derivatives

Key Findings :

- Chlorine vs.

- Backbone Modifications: Derivatives like 1-Amino-2-(3,5-dichlorophenyl)-3,3-difluoropropane HCl (propane backbone) exhibit reduced polarity compared to ethanol-based analogs, impacting solubility and metabolic stability .

- Ester vs. Alcohol Functional Groups : The methyl ester variant (1137447-08-5) offers improved synthetic versatility as a precursor for further derivatization but lacks the hydroxyl group’s hydrogen-bonding capacity .

Functional Group Variants

Carboxylic Acid Derivatives

2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride (Ref: TR-M294215) replaces the ethanol hydroxyl group with a carboxylic acid. This modification increases acidity (pKa ~2–3) and enhances metal-binding capacity, making it suitable for coordination chemistry or prodrug design .

Dopamine Analogs

Dopamine HCl (2-(3,4-dihydroxyphenyl)ethylamine HCl, CAS 62-31-7) shares the ethanolamine backbone but features dihydroxyphenyl substituents instead of dichlorophenyl. This structural difference underpins dopamine’s role as a neurotransmitter, whereas the dichlorophenyl variant is more likely to act as a synthetic intermediate with reduced receptor affinity .

Stereochemical Considerations

The compound exists in enantiomeric forms, as evidenced by its (R)- and (S)-configured difluorophenyl analogs (CAS 1956434-83-5 and 2044705-93-1). Chirality significantly impacts pharmacological activity; for example, (R)-enantiomers often exhibit higher target specificity in CNS-active compounds .

Actividad Biológica

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride is a compound of significant interest in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉Cl₂NO and features a dichlorophenyl group attached to an aminoethanol structure. The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring significantly influences its chemical reactivity and biological activities.

Research indicates that this compound interacts with various biological receptors, notably modulating beta-adrenergic receptor activity. This modulation can lead to physiological effects such as alterations in heart rate and bronchial dilation. Its amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with target molecules, enhancing binding affinity.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound exhibits a time-dependent increase in concentration in biological systems following administration. For instance, studies on related compounds indicate that maximum blood concentrations are reached within 0.25 to 1.5 hours post-administration, with prolonged detection times due to the presence of halogen atoms which prevent rapid metabolic inactivation .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been evaluated against various pathogens, indicating potential effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Modulation

The compound has been studied for its role in enzyme mechanism studies. It acts as a ligand in receptor studies, showing promise as either an inhibitor or activator depending on the context of its application.

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives of dichlorophenyl compounds exhibited selective activity against Chlamydia, suggesting that structural modifications can enhance biological activity. The findings indicated that certain modifications improved efficacy without increasing toxicity .

- Toxicity Studies : In animal models, toxicity assessments revealed that structural analogs of dichlorophenyl compounds could lead to liver damage at specific dosages. For example, elevated serum alanine aminotransferase (ALT) levels were observed in rats administered certain derivatives, highlighting the importance of structural considerations in toxicity profiles .

Data Tables

Below is a summary table comparing the biological activities of this compound with related compounds:

| Compound Name | Antimicrobial Activity | Enzyme Modulation | Toxicity Level |

|---|---|---|---|

| 2-Amino-2-(3,5-dichlorophenyl)ethanol HCl | Moderate | Yes | Low |

| 2-Amino-2-(4-chlorophenyl)ethanol | Low | Yes | Moderate |

| Clenbuterol | High | Yes | Low |

| Salbutamol | High | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and solubility profiles for 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride in experimental settings?

- Answer : The compound should be stored at room temperature (RT) in a dry environment to prevent degradation. Solubility data indicate that stock solutions can be prepared in solvents like water or DMSO, with concentrations up to 10 mM (e.g., 4.1232 mL of solvent per 10 mg for a 10 mM solution). Stability testing under varying pH and temperature conditions is advised to confirm integrity over time .

Q. How can researchers verify the purity and structural integrity of this compound prior to use?

- Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. HPLC with UV detection at 254 nm can assess purity (>98%), while ¹H/¹³C NMR confirms structural features like the dichlorophenyl group and ethanolamine backbone. Mass spectrometry (MS) further validates molecular weight (242.53 g/mol) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer : Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. The compound may cause skin/eye irritation (GHS Category 2/2A). Emergency protocols include rinsing exposed areas with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved in receptor-ligand studies?

- Answer : Contradictions may arise from assay variability (e.g., cell line differences, ligand concentration gradients). Researchers should standardize protocols using dose-response curves and competitive binding assays. Cross-validation with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) enhances reliability. Structural analogs (e.g., fluorophenyl derivatives) can help isolate pharmacophore contributions .

Q. What experimental design considerations are critical for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Answer : Key parameters include:

- Reagent selection : Use catalysts like Pd/C for hydrogenation or chiral auxiliaries for enantiomeric purity.

- Reaction monitoring : TLC or inline IR spectroscopy to track intermediate formation.

- Purification : Column chromatography or recrystallization to isolate stereoisomers (e.g., R/S configurations) .

- Contradictory yields may arise from solvent polarity or temperature fluctuations; replicate trials under controlled conditions are advised.

Q. How can researchers address discrepancies in solubility data reported for this compound across different solvents?

- Answer : Solubility variability often stems from solvent purity, hygroscopicity, or crystalline vs. amorphous forms. Pre-saturation experiments with filtered solvents and sonication can standardize results. Advanced techniques like differential scanning calorimetry (DSC) identify polymorphic forms affecting dissolution rates .

Methodological Guidance

Q. What strategies optimize the use of this compound in enzymatic inhibition assays?

- Answer : Pre-incubate the compound with enzymes (e.g., kinases, esterases) to assess time-dependent inhibition. Use kinetic assays (e.g., fluorogenic substrates) to determine IC₅₀ values. Control for non-specific binding via bovine serum albumin (BSA) or detergent additives. Dose-response data should be analyzed with nonlinear regression models (e.g., Hill equation) .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Answer : Simulate physiological pH (7.4), temperature (37°C), and ionic strength (e.g., phosphate-buffered saline). Monitor degradation via LC-MS over 24–72 hours. Half-life (t½) calculations and Arrhenius plots predict shelf-life. Compare results with accelerated stability studies (e.g., 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.